molecular formula C21H20Cl2F3N7 B2536863 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine CAS No. 2085690-19-1

6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B2536863
CAS No.: 2085690-19-1
M. Wt: 498.34
InChI Key: CIPJKJNLXMXFHH-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are considered privileged structures in medicinal chemistry . They have been used in the design of novel heterocyclic compounds with potential biological activities .

Scientific Research Applications

Coordination Chemistry and Crystal Engineering

Compounds with structural similarities to the queried chemical have been studied for their ability to chelate metals, particularly Ag(I), demonstrating the potential for creating predictable structures held together by multiple coordinative interactions and hydrogen bonds. These studies highlight the use of such compounds in designing new materials with specific structural and bonding characteristics, which could be useful in various applications, including molecular electronics, catalysis, and the development of new materials (Duong et al., 2011).

Anticonvulsant Properties and Structural Analysis

Investigations into the crystal structures and electronic properties of anticonvulsant drugs have revealed insights into the orientation and delocalization of specific functional groups within similar molecules. Such research contributes to our understanding of how these compounds interact at the molecular level, providing a basis for the development of new therapeutic agents with improved efficacy and reduced side effects (Georges et al., 1989).

Novel Synthetic Approaches and Pharmacological Properties

Synthetic methodologies have been developed for creating a series of compounds with modifications to the pyrimidine and piperazine components, leading to the discovery of molecules with various pharmacological activities. Such research underscores the importance of chemical synthesis in drug discovery and development, enabling the exploration of new therapeutic avenues (Mattioda et al., 1975).

Ligand Design for Metal Coordination

Research into N,N,O-donor Schiff-base ligands incorporating piperazine moieties has demonstrated the significant impact of ligand design on the coordination chemistry of copper (II). This work provides valuable insights into how modifications to ligand structures can influence metal coordination, offering potential applications in the design of metal-organic frameworks (MOFs), catalysts, and other coordination complexes (Majumder et al., 2016).

Properties

IUPAC Name

4-N-[(4-chlorophenyl)methyl]-6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2F3N7/c22-15-3-1-13(2-4-15)11-28-17-10-18(31-20(27)30-17)32-5-7-33(8-6-32)19-16(23)9-14(12-29-19)21(24,25)26/h1-4,9-10,12H,5-8,11H2,(H3,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPJKJNLXMXFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=C2)NCC3=CC=C(C=C3)Cl)N)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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